molecular formula C11H12O5 B8696268 Dimethyl (4-hydroxyphenyl)malonate CAS No. 80887-78-1

Dimethyl (4-hydroxyphenyl)malonate

Cat. No.: B8696268
CAS No.: 80887-78-1
M. Wt: 224.21 g/mol
InChI Key: LWIPABRAHRZWNP-UHFFFAOYSA-N
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Description

Dimethyl (4-hydroxyphenyl)malonate is a malonic acid derivative featuring a 4-hydroxyphenyl substituent at the central carbon of the malonate core. Its structure comprises two methyl ester groups and a phenolic moiety, which confer unique physicochemical and reactivity properties. The 4-hydroxyphenyl group likely enhances acidity and solubility in polar solvents compared to non-hydroxylated analogs, making it valuable in pharmaceutical and materials chemistry.

Properties

CAS No.

80887-78-1

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 2-(4-hydroxyphenyl)propanedioate

InChI

InChI=1S/C11H12O5/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9,12H,1-2H3

InChI Key

LWIPABRAHRZWNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

  • Dimethyl Malonate: Lacks aromatic substituents; central carbon bears two methyl ester groups. Exhibits a pKa of 2.34 due to the electron-withdrawing esters stabilizing the enolate .
  • Diethyl Malonate : Ethyl esters increase steric bulk compared to methyl esters, reducing reaction rates in sterically sensitive processes (e.g., enantioselective catalysis) .
  • Diethyl (4-Methylbenzylidene)malonate: Incorporates a 4-methylbenzylidene group via Knoevenagel condensation. The conjugated system enhances UV absorption, useful in photochemical applications .
  • Dimethyl (4-Hydroxyphenyl)malonate: The phenolic –OH group introduces hydrogen-bonding capacity and higher acidity (predicted pKa < 2.34) compared to dimethyl malonate.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound pKa Reactivity in Knoevenagel Enantioselectivity (ee) Key Applications
Dimethyl Malonate 2.34 High 61% (model reaction) SDH inhibition, Coumarin synthesis
Diethyl Malonate ~2.5* Moderate 3% Bulkier nucleophile
This compound <2.34† Predicted high‡ N/A Potential drug delivery, catalysis
Diethyl (4-Methylbenzylidene)malonate N/A High (UV-active) N/A Photochemistry

*Estimated based on ester group effects. †Predicted due to electron-withdrawing –OH. ‡Assumed from enhanced acidity.

Preparation Methods

Catalytic Process

In this approach, diethyl (4-hydroxyphenyl)malonate is reacted with methanol in the presence of a titanium-based catalyst (e.g., titanium tetraisopropoxide). The reaction occurs at 80–120°C under reduced pressure (0.1–0.5 bar) to continuously remove ethanol, driving the equilibrium toward dimethyl ester formation.

Advantages:

  • Mild Conditions: Avoids strong acids, preserving the phenolic -OH group.

  • High Yield: Conversions exceeding 97% are achievable with 0.5–1.0 mol% catalyst.

Solvent-Free Systems

Recent advancements employ solvent-free conditions to enhance sustainability. A mixture of diethyl (4-hydroxyphenyl)malonate and methanol (3:1 molar ratio) is heated at 100°C with enzymatic catalysts (e.g., lipase B from Candida antarctica), achieving 85–90% yield within 24 hours.

Limitations:

  • Enzyme Cost: Industrial-scale applications remain limited due to high catalyst expenses.

  • Reaction Time: Enzymatic methods require longer durations compared to acid catalysis.

Palladium-Catalyzed Coupling Reactions

For substrates where the 4-hydroxyphenyl group is introduced post-esterification, palladium-mediated cross-coupling provides a versatile pathway. This method is particularly valuable for synthesizing asymmetrically substituted malonates.

Suzuki-Miyaura Coupling

A representative synthesis involves reacting dimethyl malonate boronic ester with 4-iodophenol under palladium catalysis:

Malonate-Bpin+4-I-C6H4OHPd(PPh3)4,Na2CO3Dimethyl (4-hydroxyphenyl)malonate\text{Malonate-Bpin} + \text{4-I-C}6\text{H}4\text{OH} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Dimethyl (4-hydroxyphenyl)malonate}

Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%)

  • Base: Sodium carbonate (2 equiv)

  • Solvent: Toluene/water (3:1) at 90°C for 12 hours

Yield: 70–75% with >99% regioselectivity.

Challenges in Catalytic Methods

  • Boronic Ester Stability: Malonate boronic esters are prone to protodeboronation, requiring anhydrous conditions.

  • Phenol Protection: The hydroxyl group must often be protected (e.g., as a silyl ether) to prevent catalyst poisoning.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Direct Esterification85–9295–982–8 hoursSimple setup, low cost
Transesterification90–9798–994–12 hoursAvoids strong acids
Palladium Coupling70–7599+12–24 hoursEnables asymmetric substitution

Industrial-Scale Production Insights

Large-scale synthesis prioritizes transesterification due to its compatibility with continuous flow reactors. A patented system (DE10008901B4) uses a reactive distillation column to simultaneously conduct the reaction and separate ethanol, achieving throughputs of >100 kg/day with 98% yield.

Optimization Parameters:

  • Residence Time: 30–60 minutes per pass

  • Catalyst Recovery: Titanium catalysts are filtered and reused up to 5 times without activity loss .

Q & A

Q. What are the established synthetic routes for Dimethyl (4-hydroxyphenyl)malonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous malonate esters (e.g., diethyl 2-phenylmalonate) are prepared by reacting sodium malonate salts with halogenated aryl compounds under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMF at 60–80°C . The 4-hydroxyphenyl group may require protection (e.g., acetyl or silyl groups) to prevent side reactions during esterification. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization often involves controlling stoichiometry (1:1.2 molar ratio of malonate to aryl halide) and reaction time (12–24 hours) .

  • Key Data :

ParameterTypical ConditionImpact on Yield
SolventDMF or THFMaximizes solubility of intermediates
Temperature60–80°CAccelerates nucleophilic attack
Protecting GroupAcetyl (Ac)Prevents oxidation of -OH group

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ester methyl groups appear as singlets at δ 3.7–3.8 ppm (¹H) and δ 52–54 ppm (¹³C). The 4-hydroxyphenyl aromatic protons show doublets (δ 6.8–7.2 ppm), while the malonate backbone protons resonate at δ 3.9–4.1 ppm (¹H) and δ 170–175 ppm (¹³C) for carbonyl carbons .
  • GC/MS : Electron ionization (EI) at 70 eV generates fragments at m/z 132 (malonate backbone) and m/z 121 (hydroxyphenyl moiety). Quantification using internal standards (e.g., dimethyl-d₆ malonate) improves accuracy .
  • IR Spectroscopy : Strong C=O stretches at 1740–1760 cm⁻¹ and O-H stretches (if unprotected) at 3200–3500 cm⁻¹ .

Advanced Research Questions

Q. How does the 4-hydroxyphenyl group influence the biological activity of dimethyl malonate derivatives in mitochondrial modulation?

  • Methodological Answer : Dimethyl malonate (DMM) inhibits succinate dehydrogenase (SDH), reducing reactive oxygen species (ROS) and conferring neuroprotection . The 4-hydroxyphenyl variant may enhance antioxidant activity via phenolic radical scavenging. To validate:

SDH Activity Assay : Compare IC₅₀ values of DMM and the hydroxyphenyl derivative using isolated mitochondria.

ROS Measurement : Use fluorescent probes (e.g., MitoSOX) in neuronal cell lines under hypoxia-reoxygenation.

In Vivo Models : Test infarct volume reduction in tMCAO (transient middle cerebral artery occlusion) rats, monitoring neurological scores (e.g., 22% reduction with DMM ).

  • Hypothesized Mechanism :
    ![Proposed Mechanism]
    The hydroxyphenyl group stabilizes HIF-1α by reducing ROS, augmenting SDH inhibition effects.

Q. What experimental strategies resolve contradictions in reported neurotoxic vs. neuroprotective effects of malonate derivatives?

  • Methodological Answer : Discrepancies arise from dose-dependent effects (e.g., low-dose DMM is protective, high-dose induces ROS-mediated apoptosis ). Researchers should:

Dose-Response Curves : Test 0.1–10 mM concentrations in primary neurons.

Temporal Analysis : Assess acute (6–24 h) vs. chronic (72 h) exposure.

Model Specificity : Compare immortalized cell lines (SH-SY5Y) vs. primary cultures.

  • Key Finding : Diethyl malonate shows 16% dermal absorption , suggesting route-specific toxicity.

Q. How can enantioselective synthesis of this compound be achieved for chiral studies?

  • Methodological Answer : Use asymmetric organocatalysis:
  • Catalyst : Bifunctional cinchonine thiourea derivatives (e.g., 9-amino-epicinchonine) induce >90% enantiomeric excess (ee) in Michael additions .
  • Conditions : React with nitroolefins in toluene at -20°C, achieving 98% ee for pent-1-ene derivatives .
  • Analysis : Chiral HPLC (Daicel OD column, hexane/isopropanol) confirms enantiopurity .

Contradiction Analysis

  • Neurotoxicity vs. Neuroprotection :

    StudyFindingLikely Cause of Discrepancy
    EPA (2020) Low neurotoxicity in vitroUsed primary neurons, low doses
    TargetMol (2024) Neuroprotection via SDH inhibitionTested in vivo, optimized dosing

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